1,5-dimethyl-4-({(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}amino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
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Overview
Description
1,5-Dimethyl-4-({(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}amino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound with a molecular formula of C22H19N5O3 . This compound is notable for its unique structure, which includes a pyrazolone core, a nitrophenyl group, and a pyrrole moiety. It is often used in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
The synthesis of 1,5-dimethyl-4-({(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}amino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves the condensation of 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one with 1-(4-nitrophenyl)-1H-pyrrole-2-carbaldehyde . This reaction is usually carried out in the presence of a base such as triethylamine in an ethanol solvent under reflux conditions . The reaction yields the desired product after purification, typically by recrystallization.
Chemical Reactions Analysis
1,5-Dimethyl-4-({(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}amino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Scientific Research Applications
This compound has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,5-dimethyl-4-({(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}amino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with various molecular targets. The nitrophenyl group can interact with enzymes and proteins, inhibiting their function . The pyrazolone core can chelate metal ions, affecting their biological availability and activity . These interactions can lead to the compound’s antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar compounds include:
1,5-Dimethyl-4-({(E)-[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}amino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one: This compound has a chlorophenyl group instead of a nitrophenyl group, which can affect its reactivity and biological activity.
1,5-Dimethyl-4-({(E)-[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}amino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one: The methoxy group can influence the compound’s solubility and interaction with biological targets.
These comparisons highlight the unique properties of 1,5-dimethyl-4-({(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}amino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, particularly its nitrophenyl group, which contributes to its distinct chemical and biological activities.
Properties
Molecular Formula |
C22H19N5O3 |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
1,5-dimethyl-4-[[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C22H19N5O3/c1-16-21(22(28)26(24(16)2)18-7-4-3-5-8-18)23-15-20-9-6-14-25(20)17-10-12-19(13-11-17)27(29)30/h3-15H,1-2H3 |
InChI Key |
BITNCWXIERBHDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC=CN3C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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